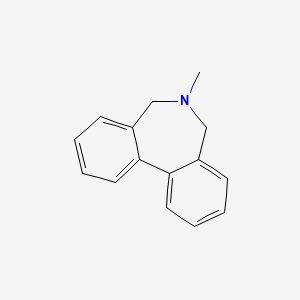
4-Amino-3,5-dibromo-alpha-((diethylamino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dibromo-alpha-((diethylamino)methyl)benzenemethanol is a complex organic compound with the molecular formula C8H8Br3NO. This compound is characterized by the presence of amino, dibromo, and diethylamino groups attached to a benzenemethanol structure. It is primarily used in biochemical research and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-alpha-((diethylamino)methyl)benzenemethanol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The introduction of the amino group is achieved through nucleophilic substitution reactions. The diethylamino group is introduced via alkylation reactions using diethylamine. The final step involves the reduction of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in batch reactors, and the product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dibromo-alpha-((diethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to bromohydrins.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Bromohydrins and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dibromo-alpha-((diethylamino)methyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dibromo-alpha-((diethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-dibromo-alpha-(bromomethyl)benzenemethanol
- 4-Amino-3,5-dibromo-alpha-(methylamino)methyl)benzenemethanol
- 4-Amino-3,5-dibromo-alpha-(ethylamino)methyl)benzenemethanol
Uniqueness
4-Amino-3,5-dibromo-alpha-((diethylamino)methyl)benzenemethanol is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
38338-85-1 |
|---|---|
Fórmula molecular |
C12H18Br2N2O |
Peso molecular |
366.09 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dibromophenyl)-2-(diethylamino)ethanol |
InChI |
InChI=1S/C12H18Br2N2O/c1-3-16(4-2)7-11(17)8-5-9(13)12(15)10(14)6-8/h5-6,11,17H,3-4,7,15H2,1-2H3 |
Clave InChI |
UZAMCIFUGGYDOL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



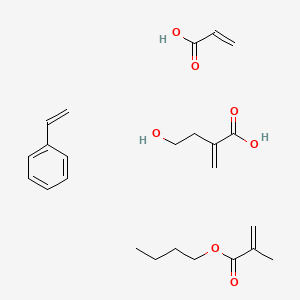
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)

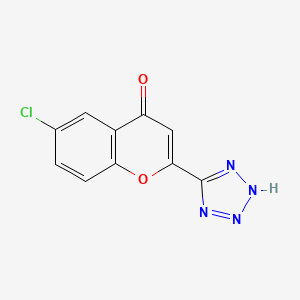
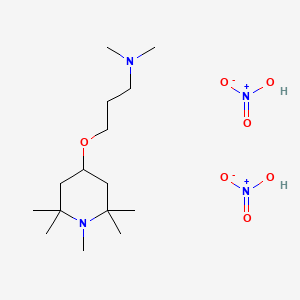

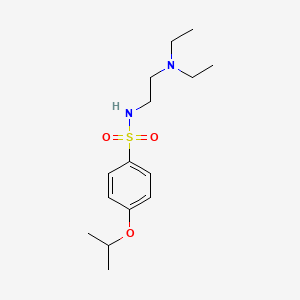
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
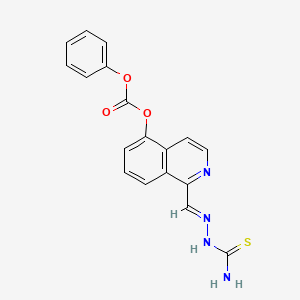

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)

